molecular formula C12H15NO2 B14587022 3-Morpholinone, 6-methyl-4-(phenylmethyl)- CAS No. 61636-35-9

3-Morpholinone, 6-methyl-4-(phenylmethyl)-

Cat. No.: B14587022
CAS No.: 61636-35-9
M. Wt: 205.25 g/mol
InChI Key: ZKAURLFCCSUWQA-UHFFFAOYSA-N
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Description

3-Morpholinone, 6-methyl-4-(phenylmethyl)- is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This compound is characterized by a morpholinone ring substituted with a methyl group at the 6-position and a phenylmethyl group at the 4-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholinone, 6-methyl-4-(phenylmethyl)- typically involves the reaction of morpholine derivatives with appropriate reagents under controlled conditions. One common method includes the alkylation of morpholine with benzyl chloride, followed by oxidation to introduce the ketone functionality at the 3-position. The methyl group can be introduced via methylation reactions using methyl iodide or similar reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts, controlled temperatures, and pressures to ensure efficient production. The specific details of industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Morpholinone, 6-methyl-4-(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted morpholinone derivatives .

Scientific Research Applications

3-Morpholinone, 6-methyl-4-(phenylmethyl)- is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Morpholinone, 6-methyl-4-(phenylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may interact with biological targets to exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Morpholinone, 6-methyl-4-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where other similar compounds may not be as effective .

Properties

CAS No.

61636-35-9

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4-benzyl-6-methylmorpholin-3-one

InChI

InChI=1S/C12H15NO2/c1-10-7-13(12(14)9-15-10)8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3

InChI Key

ZKAURLFCCSUWQA-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(=O)CO1)CC2=CC=CC=C2

Origin of Product

United States

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